

Technical Support Center: Recombinant SEC14L2 Protein Production

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Compound of Interest		
Compound Name:	SspF protein	
Cat. No.:	B1171099	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of recombinant SEC14L2 protein. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My expression of recombinant SEC14L2 in E. coli is very low or undetectable. What are the initial troubleshooting steps?

Low or no expression is a common issue. Here are the primary factors to investigate:

- Vector and Insert Integrity:
 - Sequence Verification: Always sequence your construct before starting expression studies to ensure the SEC14L2 gene is in the correct reading frame and free of mutations.
 - Codon Usage: Human SEC14L2 may contain codons that are rare in E. coli, which can hinder translation. Optimize the codon usage of your gene for E. coli to improve expression levels.[1][2]
- Expression Host Strain:



- Protease Deficiency: Use protease-deficient strains like BL21(DE3) to prevent degradation of your recombinant protein.[3]
- Toxicity: If SEC14L2 is toxic to the host cells, consider using strains with tighter control over basal expression, such as those carrying the pLysS or pLysE plasmid.[3]

Culture Conditions:

- Fresh Transformation: Always use a fresh transformation for starting your expression culture.
- Growth Phase at Induction: Ensure you are inducing the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8). Inducing too early or too late can significantly impact yield.
- Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG). A common starting point is 1 mM, but lower concentrations may improve solubility and yield for some proteins.

Q2: I'm observing protein expression, but the yield of purified SEC14L2 is still low. What could be the cause?

Low yield after purification can stem from issues during expression, cell lysis, or the purification process itself.

Protein Solubility:

- Inclusion Bodies: SEC14L2, being a lipid-binding protein, might be prone to misfolding and forming insoluble aggregates known as inclusion bodies in E. coli.[4] Analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE to determine if your protein is being expressed in an insoluble form.
- Lower Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding and increasing the proportion of soluble protein.[3]
- Cell Lysis:



 Inefficient Lysis: Ensure complete cell lysis to release the expressed protein. Sonication or high-pressure homogenization are common methods. Monitor lysis efficiency under a microscope.

Purification Strategy:

- Affinity Tag Accessibility: If you are using an affinity tag (e.g., His-tag), ensure it is
 accessible for binding to the chromatography resin. Consider switching the tag to the other
 terminus of the protein if you suspect it is being sterically hindered.
- Binding and Elution Conditions: Optimize the pH and salt concentrations of your binding and elution buffers. For His-tagged proteins, ensure the imidazole concentration in the elution buffer is optimal for releasing your protein without excessive contaminants.

Q3: My SEC14L2 protein is mostly in the insoluble fraction (inclusion bodies). How can I improve its solubility?

Improving the solubility of recombinant proteins is a multi-faceted challenge.

• Expression Conditions:

- Lower Temperature and Inducer Concentration: As mentioned, lowering the induction temperature and reducing the inducer concentration are the most common first steps to improve solubility.
- Choice of Expression Vector: A vector with a weaker promoter can slow down the rate of protein expression, which may favor proper folding.

Fusion Tags:

 Solubility-Enhancing Tags: Fusing SEC14L2 with a highly soluble partner protein like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve its solubility.[5][6][7] These tags can often be cleaved off after purification.

Co-expression of Chaperones:

 Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can assist in the proper folding of your recombinant protein and prevent aggregation.[8][9]



• Buffer Composition:

 Additives: Including additives like non-detergent sulfobetaines (NDSBs), low concentrations of detergents (e.g., Triton X-100), or glycerol in the lysis buffer can sometimes help to solubilize proteins.

Q4: What are the best practices for purifying and storing recombinant SEC14L2?

Purification:

Multi-Step Purification: For high purity, a multi-step purification strategy is often necessary.
 This typically involves an initial affinity chromatography step, followed by ion-exchange chromatography and/or size-exclusion chromatography to remove remaining impurities.
 [10][11][12][13]

Storage:

- Buffer Conditions: Store the purified protein in a buffer that maintains its stability. This
 often includes a buffering agent (e.g., Tris or HEPES), salt (e.g., NaCl), and a stabilizing
 agent like glycerol (10-50%).
- Temperature: For short-term storage (days to weeks), 4°C is often sufficient. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein.

Quantitative Data Summary

Disclaimer: Specific yield data for recombinant SEC14L2 is not readily available in the public domain. The following table provides estimated yields based on typical results for recombinant proteins expressed in E. coli. Actual yields will vary depending on the specific experimental conditions.



Expression System	Typical Yield Range (mg/L of culture)	Purity (%)
E. coli (Soluble)	1 - 10	> 90%
E. coli (from Inclusion Bodies)	5 - 50 (before refolding)	Variable
Insect Cells (Baculovirus)	1 - 5	> 95%
Mammalian Cells (Transient)	0.1 - 2	> 95%

Experimental Protocols

Protocol 1: Expression of His-tagged SEC14L2 in E. coli

- Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your SEC14L2 expression vector. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
- Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-1 mM.
- Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged SEC14L2 by Affinity Chromatography

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30

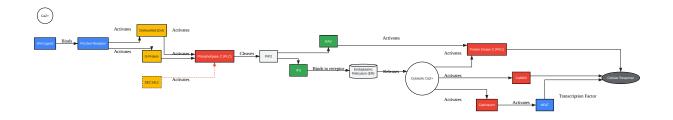


minutes. Sonicate the cell suspension on ice to ensure complete lysis.

- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble debris. Collect the supernatant, which contains the soluble proteins.
- Column Equilibration: Equilibrate a Ni-NTA affinity column with binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Binding: Load the clarified supernatant onto the equilibrated column.
- Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- Elution: Elute the bound His-tagged SEC14L2 with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of the protein. Pool the fractions containing pure SEC14L2.
- Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

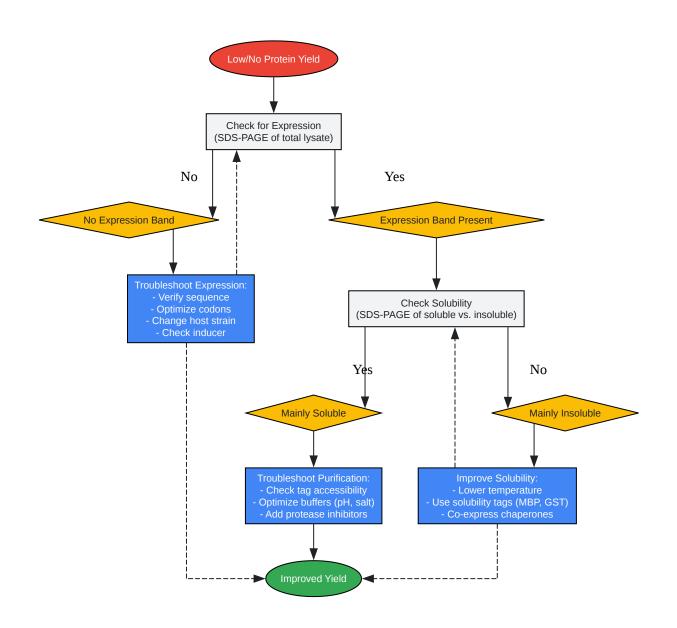




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Caption: Wnt/Ca2+ signaling pathway with SEC14L2's role.





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Caption: Troubleshooting workflow for low recombinant protein yield.



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